1,1'-(1H-imidazole-4,5-diyl)diethanone
Description
1,1'-(1H-Imidazole-4,5-diyl)diethanone is a heterocyclic compound featuring an imidazole core substituted with two ethanone (acetyl) groups at the 4- and 5-positions. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers unique electronic and reactivity properties.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(4-acetyl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)6-7(5(2)11)9-3-8-6/h3H,1-2H3,(H,8,9) |
InChI Key |
HSXXANYYMINISW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CN1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1H-imidazole-4,5-diyl)diethanone typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1H-Imidazole-4,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1,1’-(1H-Imidazole-4,5-diyl)diethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-(1H-imidazole-4,5-diyl)diethanone involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring is known to coordinate with metal ions, which can be crucial in its role as a ligand in catalytic processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Molecular formula inferred based on structural similarity.
Key Observations:
Heterocycle Core: Unlike pyrazole analogs (e.g., 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone ), the imidazole core in the target compound offers distinct electronic properties due to the presence of two nitrogen atoms in a 1,3-arrangement.
Substituent Effects: The diethanone groups increase electrophilicity at the 4,5-positions, favoring nucleophilic additions or condensations. This contrasts with nitro- or chloroalkyl-substituted imidazoles (e.g., ), where electron-withdrawing groups direct reactivity toward reductions or displacements.
Hybrid Systems: Triazole-imidazole hybrids (e.g., ) exhibit enhanced biological activity due to synergistic effects, whereas the diethanone derivative’s applications may focus on its role as a ketone-bearing synthon.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
